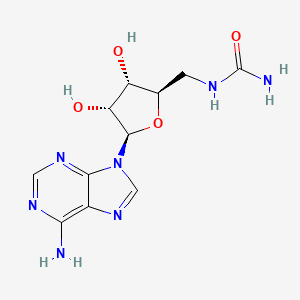
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is a synthetic compound that belongs to the oxazolidinone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the azidation of a suitable precursor. One common method includes the reaction of a halomethyl-substituted oxazolidinone with sodium azide under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the azide group’s reactivity.
Medicine: Investigated for its antibacterial properties, particularly against multi-drug resistant strains.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tazobactam: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is unique due to its azidomethyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound for developing new antibacterial agents and other therapeutic molecules.
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N5O2/c9-11-10-5-7-6-13(8(14)15-7)12-3-1-2-4-12/h1-4,7H,5-6H2/t7-/m0/s1 |
InChI Key |
RJURJCGAHMMGOY-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
Canonical SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)



![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)





